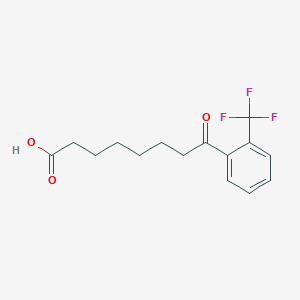

8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is a chemical compound with the molecular formula C15H17F3O3 . It is used for research and development .

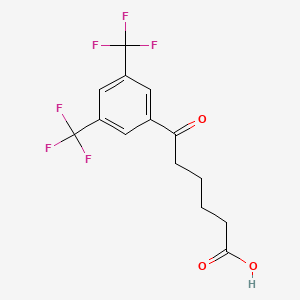

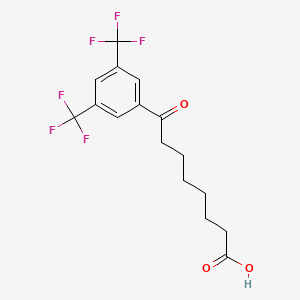

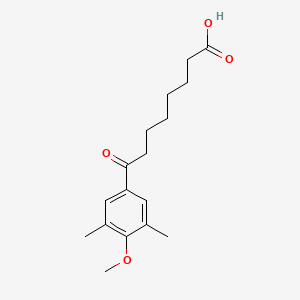

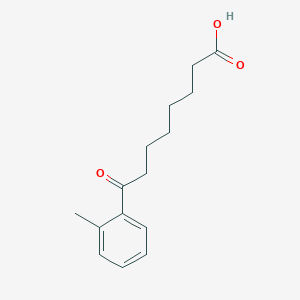

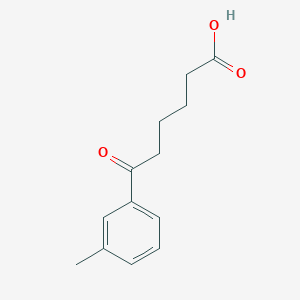

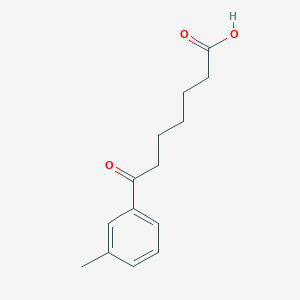

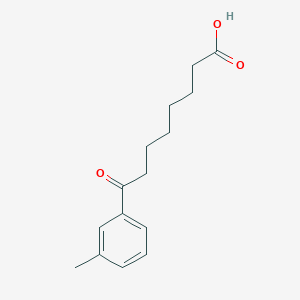

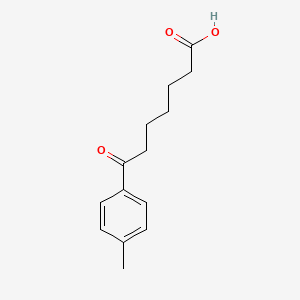

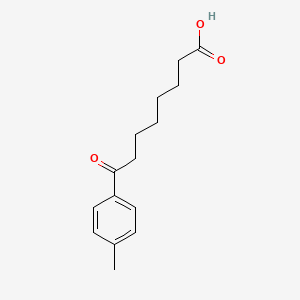

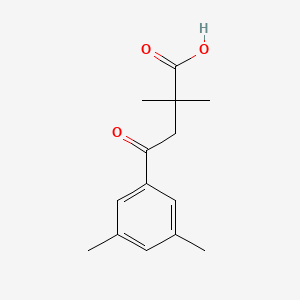

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources. More research may be needed to fully understand its reactivity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.28900 and a density of 1.218g/cm3 . Its boiling point is 420.1ºC at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem and Chemsrc .Scientific Research Applications

Biomedical Applications : Copolyesters of 8-(3-hydroxyphenyl)octanoic acid and 4-hydroxybenzoic acid or its brominated derivative have been synthesized for potential biomedical applications. These polymers, with hydrolytically degradable aliphatic carbonyl groups and better crystallinity compared to poly(hydroxyalkanoate)s, exhibit interesting properties, including a birefringent melt with opalescence and worm-like texture of a nematic phase, making them suitable for specific biomedical uses (Abraham, Prasad, Pillai & Ravindranathan, 2002).

Thermal Properties in Polymer Synthesis : Research on the thermal alteration of cyclic fatty acids, like methyl 8-[2-(cis-pent-2'-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, has shed light on the thermal behavior of these compounds, which is crucial in understanding their stability and usability in polymer synthesis (Vick, Zimmerman & Weisleder, 1979).

Liquid Crystalline Behavior : The study of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid highlights its thermotropic liquid crystalline behavior, which is significant for applications in liquid crystal displays and other related technologies. The research details the synthesis and characterization of this compound, emphasizing its phase transition and liquid crystalline properties (Cai Li, 2009).

Environmental Biotechnology : The biotransformation of 8:2 fluorotelomer alcohol to perfluorocarboxylic acids, including perfluorooctanoic acid, in soil and by soil bacteria, has been studied. This research is vital in understanding the environmental fate and biodegradation of fluorotelomer-based compounds, with implications for pollution control and environmental remediation (Liu, Lee, Nies, Nakatsu & Turcot, 2007).

Bio-Lubricant Production : Research into the synthesis of dioxo-dioxane and dioxo-dioxepane ethyl oleate derivatives as bio-lubricant base stocks is significant. This study shows the potential of using derivatives of octanoic acid in producing environmentally friendly lubricants with properties comparable to commercial lubricants (Wahyuningsih & Kurniawan, 2020).

Mechanism of Action

Safety and Hazards

Safety data sheets indicate that 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . More detailed safety information can be found in the provided safety data sheet .

properties

IUPAC Name |

8-oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMJOXYUWMHCHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645406 |

Source

|

| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-04-3 |

Source

|

| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.